2-(5-Amino-2-fluorophenyl)butan-2-ol
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Overview
Description
2-(5-Amino-2-fluorophenyl)butan-2-ol is an organic compound that features both an amino group and a fluorine atom attached to a phenyl ring, along with a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-fluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-amino-2-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired alcohol. Another method includes the use of catalytic hydrogenation of the corresponding nitro compound to introduce the amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing palladium or platinum catalysts under controlled conditions to ensure high yield and purity. The choice of solvents and reaction conditions is optimized to facilitate efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2-(5-Amino-2-fluorophenyl)butan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(5-Amino-2-fluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-(5-Amino-2-fluorophenyl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-2-fluorophenyl)methanol
- 2-(5-Amino-2-fluorophenyl)ethanol
- 2-(5-Amino-2-fluorophenyl)propan-2-ol
Uniqueness
2-(5-Amino-2-fluorophenyl)butan-2-ol is unique due to its specific structural features, including the butanol side chain and the presence of both an amino group and a fluorine atom. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-amino-2-fluorophenyl)butan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-10(2,13)8-6-7(12)4-5-9(8)11/h4-6,13H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTWSMIGBZCAPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=CC(=C1)N)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235575 |
Source
|
Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374771-56-8 |
Source
|
Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374771-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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